(3-Aminopyridin-2-yl)dimethylphosphine oxide
CAS No.: 2361949-70-2
Cat. No.: VC6697293
Molecular Formula: C7H11N2OP
Molecular Weight: 170.152
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2361949-70-2 |
|---|---|
| Molecular Formula | C7H11N2OP |
| Molecular Weight | 170.152 |
| IUPAC Name | 2-dimethylphosphorylpyridin-3-amine |
| Standard InChI | InChI=1S/C7H11N2OP/c1-11(2,10)7-6(8)4-3-5-9-7/h3-5H,8H2,1-2H3 |
| Standard InChI Key | FPHRRSFBHXGPQJ-UHFFFAOYSA-N |
| SMILES | CP(=O)(C)C1=C(C=CC=N1)N |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
The compound’s IUPAC name, 2-dimethylphosphorylpyridin-3-amine, reflects its hybrid structure combining a pyridine ring with phosphine oxide functionality. The pyridine nitrogen at position 3 is substituted with an amine group, while position 2 hosts the dimethylphosphine oxide group. This arrangement creates a polar molecule with potential for hydrogen bonding (via the amine) and dipole interactions (via the phosphoryl group).
Key molecular descriptors include:
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SMILES: CP(=O)(C)C1=C(C=CC=N1)N
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InChIKey: FPHRRSFBHXGPQJ-UHFFFAOYSA-N
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PubChem CID: 146050246
The XLogP3 value (a measure of lipophilicity) is estimated at -0.3, suggesting moderate solubility in polar solvents, though experimental solubility data remain unreported.
Table 1: Physicochemical Properties of (3-Aminopyridin-2-yl)dimethylphosphine Oxide
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁N₂OP |
| Molecular Weight | 170.152 g/mol |
| CAS Number | 2361949-70-2 |
| XLogP3 | -0.3 (estimated) |
| Hydrogen Bond Donors | 1 (NH₂ group) |
| Hydrogen Bond Acceptors | 3 (N, O, P=O) |
Synthesis and Manufacturing
Challenges in Optimization
Key hurdles include:
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Regioselectivity: Ensuring phosphorylation occurs exclusively at the pyridine C2 position.
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Amine Protection: The NH₂ group may require protection (e.g., as a Boc derivative) to prevent side reactions during phosphorylation .
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Purification: Phosphine oxides often require chromatography or recrystallization due to polar byproducts.
| Hazard Class | GHS Code | Precautionary Measures |
|---|---|---|
| Acute toxicity (oral, dermal, inhalation) | H301, H311, H331 | Use PPE; avoid inhalation |
| Aquatic toxicity (long-term) | H410 | Prevent environmental release |
Exposure Controls
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Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, lab coat.
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Ventilation: Use fume hoods for weighing and handling.
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First Aid: For skin contact, wash with soap/water; for ingestion, seek immediate medical attention .
Applications and Research Frontiers
Catalysis
Phosphine oxides are widely used as ligands in transition-metal catalysis. For instance, triphenylphosphine oxide enhances yields in Suzuki-Miyaura couplings. The amine group in (3-Aminopyridin-2-yl)dimethylphosphine oxide could facilitate bidentate coordination to metals, though this remains untested.
Environmental Chemistry
Phosphine oxides play roles in phosphorus cycling and waste reduction. Triphenylphosphine oxide derivatives assist in recovering phosphorus from industrial effluents. The biodegradability and ecotoxicity of (3-Aminopyridin-2-yl)dimethylphosphine oxide warrant study given its H410 classification .
Materials Science
The compound’s rigid pyridine-phosphine oxide structure could serve as a building block for:
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Metal-Organic Frameworks (MOFs): Combining with metal nodes for gas storage.
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Polymer Additives: Improving flame retardancy via phosphorus content.
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